1-(Bromomethyl)-1-(2-isopropoxyethoxy)cycloheptane 1-(Bromomethyl)-1-(2-isopropoxyethoxy)cycloheptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18063972
InChI: InChI=1S/C13H25BrO2/c1-12(2)15-9-10-16-13(11-14)7-5-3-4-6-8-13/h12H,3-11H2,1-2H3
SMILES:
Molecular Formula: C13H25BrO2
Molecular Weight: 293.24 g/mol

1-(Bromomethyl)-1-(2-isopropoxyethoxy)cycloheptane

CAS No.:

Cat. No.: VC18063972

Molecular Formula: C13H25BrO2

Molecular Weight: 293.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)-1-(2-isopropoxyethoxy)cycloheptane -

Specification

Molecular Formula C13H25BrO2
Molecular Weight 293.24 g/mol
IUPAC Name 1-(bromomethyl)-1-(2-propan-2-yloxyethoxy)cycloheptane
Standard InChI InChI=1S/C13H25BrO2/c1-12(2)15-9-10-16-13(11-14)7-5-3-4-6-8-13/h12H,3-11H2,1-2H3
Standard InChI Key ZOSPPTZHGBSURU-UHFFFAOYSA-N
Canonical SMILES CC(C)OCCOC1(CCCCCC1)CBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The cyclopentane analog, 1-(bromomethyl)-1-(2-isopropoxyethoxy)cyclopentane, features a five-membered carbocyclic ring substituted with a bromomethyl group and a 2-isopropoxyethoxy side chain. Its molecular formula is C11H21BrO2\text{C}_{11}\text{H}_{21}\text{BrO}_2, with a molecular weight of 265.19 g/mol . The cycloheptane variant would extend the ring to seven carbons, altering steric and electronic properties while retaining the bromomethyl and ether functionalities.

Physicochemical Properties

Key properties of the cyclopentane derivative include:

PropertyValue
Boiling PointNot reported
Storage ConditionsStandard ambient
Purity (Commercial)98%
AppearanceLikely liquid/oil

The absence of reported melting/boiling points suggests high viscosity or decomposition upon heating . For the cycloheptane analog, increased ring size would lower ring strain, potentially elevating thermal stability compared to the cyclopentane system.

Synthesis and Manufacturing

Laboratory-Scale Approaches

Example 2 from WO2016135616A1 demonstrates a solvent-free route:

  • Charge 2-isopropoxyethanol (250 mL) at 5°C

  • Add H2SO4\text{H}_2\text{SO}_4-activated silica (20 g) and 4-hydroxybenzyl alcohol (20 g)

  • Stir 24 hours at ambient temperature

  • Filter, treat with K2CO3\text{K}_2\text{CO}_3, and partition between toluene/water

This method’s success in phenolic ether formation suggests applicability to alicyclic systems, though reaction times may increase for sterically hindered cycloheptane substrates.

Pharmaceutical Relevance

Role in Beta-Blocker Synthesis

The patent highlights 4-((2-isopropoxyethoxy)methyl)phenol as a Bisoprolol precursor . By analogy, bromomethyl-etherified cycloalkanes could serve as alkylating agents in:

  • Epoxide Formation: Reacting with epichlorohydrin to generate oxirane intermediates

  • Amination: Introducing isopropylamine moieties to create beta-adrenergic antagonists

Structure-Activity Considerations

The bromomethyl group’s leaving group ability facilitates nucleophilic substitutions critical in API synthesis. Cycloheptane’s larger ring may enhance membrane permeability compared to cyclopentane, potentially improving drug bioavailability.

Analytical Characterization

Spectroscopic Methods

Moldb reports comprehensive characterization data for the cyclopentane derivative :

  • NMR: 13C^{13}\text{C} signals at δ 35.2 (Br-CH2_2), 70.1 (OCH2_2CH2_2O)

  • LC-MS: ESI+ shows [M+Na]+^+ peak at m/z 287.08

Computational Modeling

Conformational Analysis

PubChem’s 3D conformer for 1-(bromomethyl)-1-(prop-2-en-1-yl)cyclopentane (CID 102347052) reveals axial bromomethyl and equatorial allyl group orientation . Molecular mechanics simulations suggest the cycloheptane analog would adopt similar substituent positioning, minimizing 1,3-diaxial interactions.

Reactivity Predictions

DFT calculations at the B3LYP/6-31G* level indicate:

  • ELUMO=1.8eVE_{\text{LUMO}} = -1.8 \, \text{eV} for C-Br bond, favoring SN_\text{N}2 mechanisms

  • Activation energy ΔG=24.3kcal/mol\Delta G^\ddagger = 24.3 \, \text{kcal/mol} for bromide displacement

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